molecular formula C8H14ClN3 B1403255 3-(1H-imidazol-2-yl)piperidine hydrochloride CAS No. 1352654-79-5

3-(1H-imidazol-2-yl)piperidine hydrochloride

Cat. No.: B1403255
CAS No.: 1352654-79-5
M. Wt: 187.67 g/mol
InChI Key: BBDASZCNPUBORX-UHFFFAOYSA-N
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Description

3-(1H-imidazol-2-yl)piperidine hydrochloride is a chemical compound that features a piperidine ring substituted with an imidazole moiety The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-imidazol-2-yl)piperidine hydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(1H-imidazol-2-yl)piperidine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized to form imidazole N-oxides.

    Reduction: The piperidine ring can be reduced to form piperidines with different substitution patterns.

    Substitution: Both the imidazole and piperidine rings can undergo substitution reactions with various electrophiles and nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides are frequently employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring can yield imidazole N-oxides, while substitution reactions can introduce various functional groups onto the piperidine or imidazole rings.

Mechanism of Action

The mechanism of action of 3-(1H-imidazol-2-yl)piperidine hydrochloride involves its interaction with specific molecular targets. The imidazole ring is known to bind to metal ions and can act as a ligand in coordination chemistry. In biological systems, it can interact with enzymes and receptors, modulating their activity. The piperidine ring can also contribute to the compound’s overall binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    Imidazole: A simpler compound with a similar imidazole ring structure.

    Piperidine: A simpler compound with a similar piperidine ring structure.

    2-(1H-imidazol-2-yl)pyridine: A compound with both imidazole and pyridine rings.

Uniqueness

3-(1H-imidazol-2-yl)piperidine hydrochloride is unique due to the combination of the imidazole and piperidine rings in a single molecule. This dual functionality allows it to interact with a wider range of molecular targets compared to simpler compounds like imidazole or piperidine alone .

Properties

IUPAC Name

3-(1H-imidazol-2-yl)piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3.ClH/c1-2-7(6-9-3-1)8-10-4-5-11-8;/h4-5,7,9H,1-3,6H2,(H,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBDASZCNPUBORX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)C2=NC=CN2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1263378-48-8
Record name Piperidine, 3-(1H-imidazol-2-yl)-, hydrochloride (1:2)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1263378-48-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Synthesis routes and methods

Procedure details

A 250-mL round-bottomed flask was charged with a solution of benzyl 3-(1H-imidazol-2-yl)piperidine-1-carboxylate (1.5 g, 5.26 mmol, 1.00 equiv) in dioxane (15 mL). To this was added conc. HCl (9 mL). The resulting mixture was stirred for 4 hours at 70° C. in an oil bath. The reaction progress was monitored by TLC (DCM: MeOH=10:1). Upon completion, the resulting solution was diluted with dioxane (10 mL) and concentrated on a rotary evaporator affording 3-(1H-imidazol-2-yl)piperidine hydrochloride as black solid in (0.48 g, 57%).
Name
benzyl 3-(1H-imidazol-2-yl)piperidine-1-carboxylate
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
9 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
10 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(1H-imidazol-2-yl)piperidine hydrochloride
Reactant of Route 2
3-(1H-imidazol-2-yl)piperidine hydrochloride
Reactant of Route 3
3-(1H-imidazol-2-yl)piperidine hydrochloride
Reactant of Route 4
3-(1H-imidazol-2-yl)piperidine hydrochloride
Reactant of Route 5
3-(1H-imidazol-2-yl)piperidine hydrochloride
Reactant of Route 6
3-(1H-imidazol-2-yl)piperidine hydrochloride

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